2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone is an organic compound with the molecular formula C12H7ClF2O It is a derivative of naphthalene, characterized by the presence of chloro and difluoro substituents on the ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone typically involves the reaction of naphthalene derivatives with chloro and difluoro reagents. One common method involves the use of 2-chloro-2,2-difluoroacetophenone as a precursor. This compound can be synthesized through the Baylis-Hillman reaction of fluoroalkyl ketones, which involves the use of a novel ruthenium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, acids, and various catalysts. For example, the Baylis-Hillman reaction utilizes a ruthenium catalyst . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted naphthalene derivatives, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including difluoromethylated products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone involves its interaction with molecular targets through its chloro and difluoro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions, which can result in the modification of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,2-difluoro-1-phenylethanone
- Chlorodifluoromethyl phenyl ketone
- α-Chloro-α,α-difluoroacetophenone
Uniqueness
2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone is unique due to its naphthalene backbone, which imparts distinct chemical properties compared to similar compounds with phenyl backbones. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Biological Activity
2-Chloro-2,2-difluoro-1-naphthalen-1-yl-ethanone is an organic compound characterized by its unique structural features, including a naphthalene ring with chlorine and difluoro substitutions. The molecular formula for this compound is C₁₂H₇ClF₂O. This article delves into the biological activity of this compound, examining its potential applications in various fields, particularly in medicinal chemistry and microbiology.
The structural characteristics of this compound contribute to its chemical reactivity. The presence of halogen atoms (chlorine and fluorine) enhances the compound's electrophilic nature, making it a candidate for various biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₇ClF₂O |
Molecular Weight | 244.63 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of naphthalene have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various strains, including Staphylococcus aureus and Enterococcus faecalis . The specific mechanisms of action are believed to involve the inhibition of protein synthesis and disruption of nucleic acid production.
Case Studies
A notable study investigated the antibacterial effects of naphthalene derivatives, revealing that compounds with similar structural motifs to this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The MIC values for these compounds ranged from 62.5 to 125 μg/mL, indicating moderate antibacterial potency compared to standard antibiotics like ciprofloxacin .
Table: Antibacterial Activity of Naphthalene Derivatives
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | MRSA | 62.5 - 125 |
Naphthalene derivative A | Staphylococcus epidermidis | 31.108 - 62.216 |
Naphthalene derivative B | Enterococcus faecalis | 62.5 - 125 |
The mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the halogen substitutions may facilitate stronger interactions with bacterial enzymes or receptors due to increased electronegativity and steric effects. This could lead to enhanced binding affinity and subsequent inhibition of critical bacterial functions.
Future Directions
Further research is warranted to elucidate the specific pathways through which this compound interacts with biological systems. Investigations into its potential as an antibiotic or antifungal agent could reveal valuable insights into its therapeutic applications.
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAMACIQJRTVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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